![molecular formula C12H11NO B6353978 3-Hydroxy-2-(4-methylphenyl)pyridine, 95% CAS No. 36739-30-7](/img/structure/B6353978.png)
3-Hydroxy-2-(4-methylphenyl)pyridine, 95%
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Overview
Description
3-Hydroxy-2-(4-methylphenyl)pyridine is a chemical compound with the molecular formula C12H12NO . It has an average mass of 186.229 Da and a monoisotopic mass of 186.091339 Da .
Synthesis Analysis
While specific synthesis methods for 3-Hydroxy-2-(4-methylphenyl)pyridine were not found in the search results, pyrrolidine ring, a similar nitrogen heterocycle, is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used include ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings .
Molecular Structure Analysis
The molecular structure of 3-Hydroxy-2-(4-methylphenyl)pyridine consists of a pyridine ring attached to a 4-methylphenyl group at the 2-position and a hydroxy group at the 3-position .
Physical And Chemical Properties Analysis
3-Hydroxy-2-(4-methylphenyl)pyridine has a boiling point of 383.3±27.0 °C at 760 mmHg and a flash point of 185.6±23.7 °C . It has 2 hydrogen bond acceptors, 1 hydrogen bond donor, and 1 freely rotating bond . Its ACD/LogP value is 2.70 .
Scientific Research Applications
Coordination Chemistry and Metal Complexes
3-Hydroxy-2-(4-methylphenyl)pyridine (abbreviated as 3-HOMePy) serves as a ligand in coordination chemistry. Researchers have synthesized and characterized various metal complexes containing 3-HOMePy. For instance, trans-planaramineplatinum(II) complexes with the general formula trans-PtL(NH₃)Cl₂ (where L = 2-hydroxypyridine, 3-hydroxypyridine, imidazole, or imidazo[1,2-alpha]pyridine) have been studied . These complexes exhibit interesting properties and potential applications in catalysis and materials science.
Future Directions
Pyridine derivatives, such as 3-Hydroxy-2-(4-methylphenyl)pyridine, have shown therapeutic interest and have been approved for use as therapeutics . They are of great interest due to their unique heteroaromatic functional role in organic chemistry, easy conversion into different functional derivatives, profound effect on pharmacological activity, and application as pharmacophores in medicinal chemistry . This suggests that there is potential for future research and development in this area.
properties
IUPAC Name |
2-(4-methylphenyl)pyridin-3-ol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11NO/c1-9-4-6-10(7-5-9)12-11(14)3-2-8-13-12/h2-8,14H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFAQZCMCEFTNIJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=C(C=CC=N2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354357 |
Source
|
Record name | 2-(4-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
185.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methylphenyl)pyridin-3-ol | |
CAS RN |
36739-30-7 |
Source
|
Record name | 2-(4-methylphenyl)pyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40354357 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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